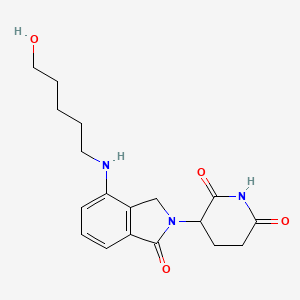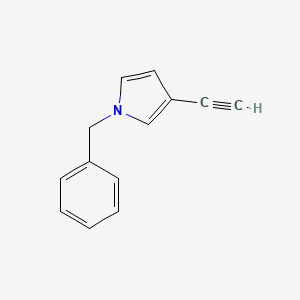
tert-Butyl 4-amino-3-chlorobenzyl(cyclopropylmethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-amino-3-chlorobenzyl(cyclopropylmethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical and pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-3-chlorobenzyl(cyclopropylmethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Chlorobenzyl Intermediate: The protected amine is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the chlorobenzyl intermediate.
Introduction of the Cyclopropylmethyl Group: The chlorobenzyl intermediate is then reacted with cyclopropylmethyl bromide in the presence of a base such as sodium hydride to introduce the cyclopropylmethyl group.
Deprotection of the Amino Group: The Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
tert-Butyl 4-amino-3-chlorobenzyl(cyclopropylmethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chlorobenzyl position, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert the carbamate group to an amine.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation: Products include nitro or nitroso derivatives.
Reduction: Products include primary amines.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
科学的研究の応用
tert-Butyl 4-amino-3-chlorobenzyl(cyclopropylmethyl)carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: It serves as a tool compound in studying enzyme inhibition and receptor binding.
Chemical Biology: The compound is used in the development of chemical probes for investigating biological pathways.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of tert-Butyl 4-amino-3-chlorobenzyl(cyclopropylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site, thereby altering the enzyme’s function. The presence of the carbamate group allows for covalent modification of the target, leading to prolonged inhibition. The molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-[(4-chlorobenzyl)amino]propanoate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl benzyl(4-hydroxybutyl)carbamate
Uniqueness
tert-Butyl 4-amino-3-chlorobenzyl(cyclopropylmethyl)carbamate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and chemical biology research.
特性
分子式 |
C16H23ClN2O2 |
|---|---|
分子量 |
310.82 g/mol |
IUPAC名 |
tert-butyl N-[(4-amino-3-chlorophenyl)methyl]-N-(cyclopropylmethyl)carbamate |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19(9-11-4-5-11)10-12-6-7-14(18)13(17)8-12/h6-8,11H,4-5,9-10,18H2,1-3H3 |
InChIキー |
KVWNRBIKTXOEFY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CC1CC1)CC2=CC(=C(C=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


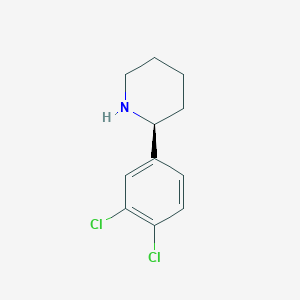
![2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14767807.png)
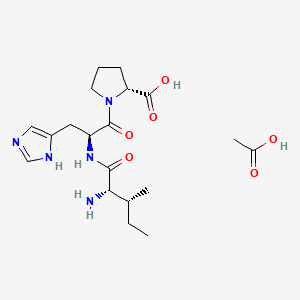
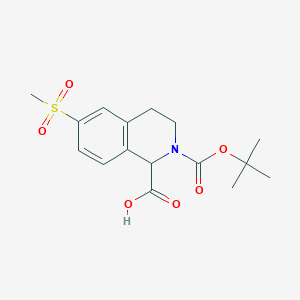
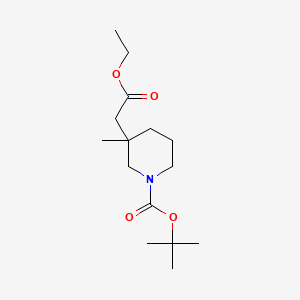
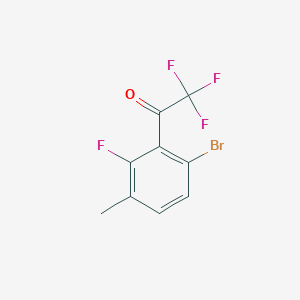
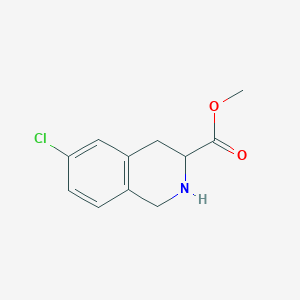
![acetic acid;(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14767844.png)


